molecular formula C24H18O6 B8625454 6,6'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) CAS No. 101187-97-7

6,6'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)

Cat. No. B8625454
M. Wt: 402.4 g/mol
InChI Key: IUJMPBDJRAXYCK-UHFFFAOYSA-N
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Patent
US08313849B2

Procedure details

Further, an esterification reaction and a transesterification reaction were carried out among dimethyl 2,6-naphthalenedicarboxylate, 6,6′-(ethylenedioxy)di-2-naphthoic acid and ethylene glycol in the presence of titanium tetrabutoxide and then a polycondensation reaction was carried out to obtain an aromatic polyester (B-1) for the film layer (B) which comprised 73 mol % of a 2,6-naphthalenedicarboxylic acid component and 27 mol % of a 6,6′-(ethylenedioxy)di-2-naphthoic acid component based on the total of all the acid components and 98 mol % of an ethylene glycol component and 2 mol % of a diethylene glycol component based on the total of all the glycol components. 0.15 wt % of silica particles having an average particle diameter of 0.3 μm and 0.10 wt % of silica particles having an average particle diameter of 0.15 μm were contained in the aromatic polyester (B-1) based on the weight of the resin composition obtained before the polycondensation reaction. This aromatic polyester (B-1) had a melting point of 240° C. and a glass transition temperature of 117° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([O:13]C)=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:15]([O:17]C)=[O:16].[CH2:19]([CH2:34][O:35][C:36]1[CH:37]=[C:38]2[C:43](=[CH:44][CH:45]=1)[CH:42]=[C:41]([C:46]([OH:48])=[O:47])[CH:40]=[CH:39]2)[O:20][C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[CH:27]=[C:26]([C:31]([OH:33])=[O:32])[CH:25]=[CH:24]2>[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4].C(O)CO>[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:15]([OH:17])=[O:16].[CH2:34]([CH2:19][O:20][C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:30]=1)[CH:27]=[C:26]([C:31]([OH:33])=[O:32])[CH:25]=[CH:24]2)[O:35][C:36]1[CH:37]=[C:38]2[C:43](=[CH:44][CH:45]=1)[CH:42]=[C:41]([C:46]([OH:48])=[O:47])[CH:40]=[CH:39]2 |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC(=CC=C12)C(=O)OC)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC=1C=C2C=CC(=CC2=CC1)C(=O)O)COC=1C=C2C=CC(=CC2=CC1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]CCCC.[O-]CCCC.[O-]CCCC.[O-]CCCC.[Ti+4]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Further, an esterification reaction
CUSTOM
Type
CUSTOM
Details
a transesterification reaction
CUSTOM
Type
CUSTOM
Details
a polycondensation reaction

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=C(C=CC2=CC(=CC=C12)C(=O)O)C(=O)O
Name
Type
product
Smiles
C(OC=1C=C2C=CC(=CC2=CC1)C(=O)O)COC=1C=C2C=CC(=CC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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